N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine
Description
N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine (CAS: 1369841-57-5) is a benzene-1,3-diamine derivative with the molecular formula C₉H₁₁F₃N₂ and a molecular weight of 204.19 g/mol . The compound features a trifluoromethyl (-CF₃) group at the 6-position and dimethylamino (-N(CH₃)₂) groups at the 3-position of the benzene ring. It is manufactured as a high-purity (≥97%) active pharmaceutical ingredient (API) intermediate, critical for drug synthesis due to its stability and reactivity .
Properties
Molecular Formula |
C9H11F3N2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
1-N,1-N-dimethyl-4-(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C9H11F3N2/c1-14(2)6-3-4-7(8(13)5-6)9(10,11)12/h3-5H,13H2,1-2H3 |
InChI Key |
ODXFMJJMEYFVPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 6-(trifluoromethyl)benzene-1,3-diamine with methylating agents under controlled conditions . One common method is the methylation of the amino groups using methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and labeling agents.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing substituent variations and their impacts on properties and applications.
Table 1: Comparative Analysis of Benzene-1,3-diamine Derivatives
Substituent Effects on Physicochemical Properties
Trifluoromethyl (-CF₃) Group
- Positional Isomerism: The trifluoromethyl group at the 6-position (target compound) versus the 5-position () alters electronic distribution.
- Lipophilicity : The -CF₃ group increases lipophilicity, improving membrane permeability in pharmaceutical contexts .
Amino Group Modifications
- Dimethylamino (-N(CH₃)₂): The target compound’s dimethyl groups enhance solubility in polar solvents compared to dipropylamino groups in Prodiamine. However, dipropyl groups in Prodiamine contribute to higher molecular weight (362.30 vs. 204.19) and herbicidal activity .
- Chlorophenyl and Pyrimidinyl Substituents : Compounds with aromatic substituents (e.g., 4-chlorophenyl in or pyrimidinyl in ) exhibit distinct NMR profiles and biological activities, such as antimicrobial effects, but require complex synthesis routes .
Nitro (-NO₂) Groups
Spectroscopic and Analytical Comparisons
- NMR Data: The target compound’s ¹H NMR would show singlet peaks for -CF₃ (δ ~120-125 ppm in ¹³C NMR) and dimethylamino protons (δ ~2.8-3.2 ppm) . N1-(4-Chlorophenyl)-N3,N3-dimethylbenzene-1,3-diamine () displays aromatic proton shifts at δ 6.8–7.2 ppm, influenced by the electron-withdrawing chloro group.
- Mass Spectrometry :
Biological Activity
N3,N3-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C9H11F3N2 and is characterized by:
- A trifluoromethyl group attached to a benzene ring.
- Two methyl groups linked to nitrogen atoms.
These structural features contribute to its unique chemical properties, influencing its biological activity.
This compound's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially leading to specific biological effects. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical processes.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, related compounds have been shown to have cytotoxic effects on cancer cell lines such as HepG2 (hepatocellular carcinoma). The presence of the trifluoromethyl group in these compounds often correlates with enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
Antimicrobial Effects
Compounds containing trifluoromethyl groups have also demonstrated antimicrobial activities. Research indicates that these compounds can exhibit potent antibacterial and antifungal effects against various pathogens. For example, a study highlighted that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine | Two methyl groups instead of N,N-dimethyl | May exhibit different reactivity due to smaller alkyl groups |
| N1,N1-Diethyl-6-(trifluoromethyl)benzene-1,3-diamine | Ethyl groups instead of methyl | Variations in binding affinity and biological activity |
| 1,3-Benzenediamine derivatives | Various substitutions | Potential for differing biological effects based on substitution pattern |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity Studies : A study assessing the cytotoxic effects on HepG2 cells found that the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating strong potential as an anticancer agent .
- Antimicrobial Activity : In vitro tests revealed that derivatives of this compound displayed significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group was crucial for enhancing these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
